

An In-depth Technical Guide to 3-(2-Nitroethyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(2-Nitroethyl)phenylboronic acid

Cat. No.: B1387187

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This guide provides a comprehensive technical overview of **3-(2-Nitroethyl)phenylboronic acid**, CAS number 957034-42-3. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and applications of this versatile chemical building block.

Introduction: A Molecule of Untapped Potential

3-(2-Nitroethyl)phenylboronic acid is a bifunctional organic compound that is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a nitroethyl group, opens up a wide range of possibilities for the construction of complex molecular architectures and the development of novel therapeutic agents.

The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This functionality allows for the facile formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and advanced materials. Simultaneously, the nitroethyl group offers a versatile handle for further chemical transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, and the nitro group itself can be reduced to an amine, providing a key linkage point for the construction of bioactive molecules.

This guide will delve into the chemical and physical properties of **3-(2-Nitroethyl)phenylboronic acid**, explore its synthesis and reactivity, provide insights into its applications, and detail the necessary safety and handling protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section outlines the key properties of **3-(2-Nitroethyl)phenylboronic acid** and provides guidance on its analytical characterization.

Key Physicochemical Data

Property	Value	Source
CAS Number	957034-42-3	[1]
Molecular Formula	C8H10BNO4	[2]
Molecular Weight	194.98 g/mol	[2]
Appearance	Off-white to light yellow solid (predicted)	General knowledge
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.	General knowledge based on similar compounds

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3-(2-Nitroethyl)phenylboronic acid**. While specific spectra for this compound are not readily available in the public domain, a leading supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data upon request^[3]. Based on the molecular structure and data from analogous compounds, the expected spectral characteristics are as follows:

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the meta-substitution of the boronic acid and nitroethyl groups. The methylene protons of the ethyl chain will likely appear as two distinct triplets. The hydroxyl protons of the boronic acid may appear as a broad singlet, and its chemical shift can be solvent-dependent.

- ^{13}C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The two carbons of the ethyl group will also be present in the aliphatic region of the spectrum.

A general protocol for acquiring NMR spectra of similar boronic acids can be found in the literature[4].

The IR spectrum of **3-(2-Nitroethyl)phenylboronic acid** is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (boronic acid)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-2960
N-O stretch (nitro group)	1510-1560 (asymmetric) and 1345-1385 (symmetric)
B-O stretch (boronic acid)	1310-1350
C-B stretch	1020-1100

General information on the IR spectroscopy of phenylboronic acids can be found in the literature[5][6][7].

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For **3-(2-Nitroethyl)phenylboronic acid**, the molecular ion peak (M^+) would be expected at m/z 195. The fragmentation pattern would likely involve the loss of the nitro group, the ethyl group, and potentially the boronic acid moiety.

Synthesis and Reactivity

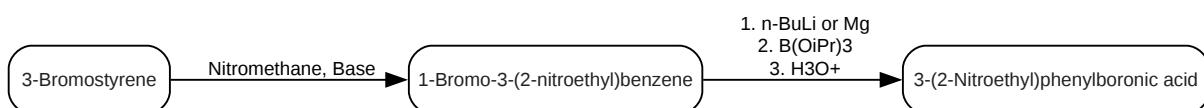
The synthesis of **3-(2-Nitroethyl)phenylboronic acid** is not widely documented in the scientific literature with a specific, detailed protocol. However, its synthesis can be logically approached

through established methods for the preparation of substituted phenylboronic acids.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route would involve the introduction of the nitroethyl group onto a pre-functionalized benzene ring, followed by the installation of the boronic acid moiety.

Diagram: Proposed Synthetic Pathway



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Caption: A potential synthetic route to **3-(2-Nitroethyl)phenylboronic acid**.

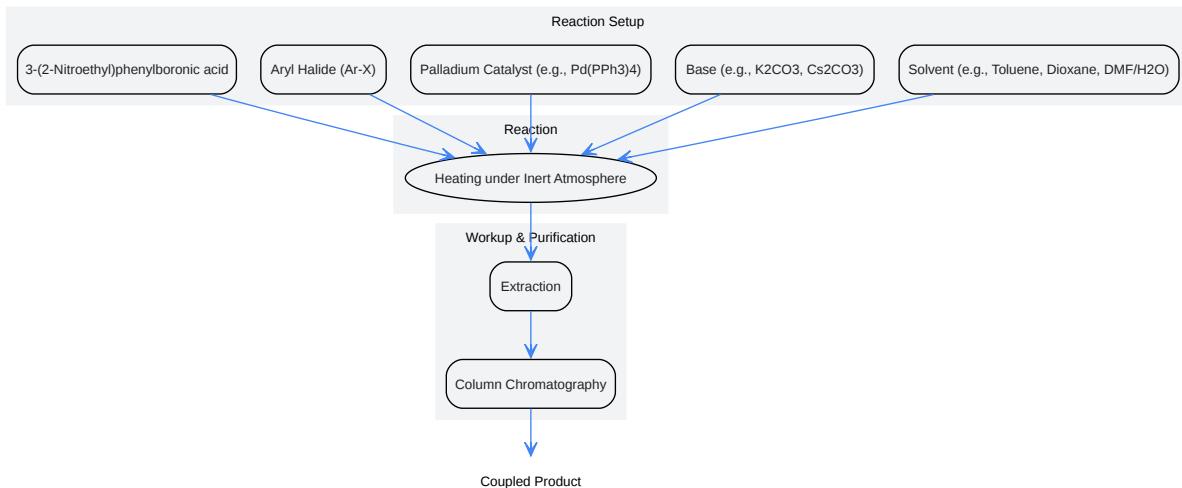
A key step in this proposed synthesis is the borylation of the aryl halide. This can be achieved through a metal-halogen exchange followed by quenching with a borate ester, a common method for synthesizing arylboronic acids[8].

Key Reactivity Profile

The reactivity of **3-(2-Nitroethyl)phenylboronic acid** is dictated by its two primary functional groups.

The boronic acid functionality is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an sp^2 -hybridized carbon of an organic halide or triflate[9].

Diagram: Suzuki-Miyaura Coupling Workflow



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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the nitro group, an electron-withdrawing substituent, can influence the efficiency of the transmetalation step in the catalytic cycle. Researchers should consider that electron-withdrawing groups on the boronic acid partner can sometimes lead to slower reaction rates compared to electron-donating groups[10].

The nitroethyl group provides a gateway to a variety of other functionalities. A key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂). The resulting aminophenyl derivative is a valuable building block for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Applications in Research and Drug Development

The dual functionality of **3-(2-Nitroethyl)phenylboronic acid** makes it a valuable tool for researchers in both academic and industrial settings.

Organic Synthesis

As a building block, this compound is primarily used to introduce the 3-(2-nitroethyl)phenyl moiety into larger molecules via Suzuki-Miyaura coupling[2]. This allows for the rapid construction of biaryl structures, which are common motifs in many biologically active compounds and functional materials.

Medicinal Chemistry and Drug Discovery

In the context of drug development, **3-(2-Nitroethyl)phenylboronic acid** can serve as a scaffold for the synthesis of compound libraries for high-throughput screening. The ability to perform orthogonal reactions on the boronic acid and the nitro group allows for the creation of a diverse set of molecules from a single starting material.

The nitro group itself can be a pharmacophore, or it can be a precursor to an amine group, which is a common feature in many drugs. The boronic acid moiety can also be explored for its potential to interact with biological targets, particularly enzymes that have serine residues in their active sites.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **3-(2-Nitroethyl)phenylboronic acid**.

Hazard Identification

Based on information from suppliers, **3-(2-Nitroethyl)phenylboronic acid** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[1\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage Recommendations

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

3-(2-Nitroethyl)phenylboronic acid is a promising and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the synthetic flexibility of the nitroethyl group, provides researchers with a powerful tool for the creation of novel and complex molecules. As research into its applications continues to grow, it is expected that this compound will play an increasingly important role in the development of new pharmaceuticals and functional materials.

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